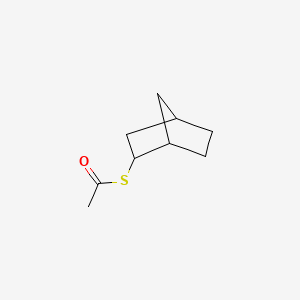

2-Norbornanethiol, acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Norbornanethiol, acetate is a chemical compound with the molecular formula C9H14OS . It is also known by other names such as S-Bicyclo[2.2.1]heptan-2-yl ethanethioate and 1-{bicyclo[2.2.1]heptan-2-ylsulfanyl}ethan-1-one .

Synthesis Analysis

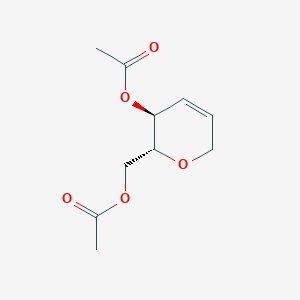

While specific synthesis methods for 2-Norbornanethiol, acetate were not found, it’s worth noting that SN2 reactions are fundamental in organic chemistry and are often used in the synthesis of similar compounds .Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, and 1 thioester (aliphatic) .Physical And Chemical Properties Analysis

2-Norbornanethiol, acetate has a molecular weight of 170.27 g/mol . It has 2 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 42.4 Ų . The exact mass and monoisotopic mass are both 170.07653624 g/mol .科学的研究の応用

Catalysis in Organic Synthesis

The compound can be used in the field of organic synthesis, particularly in palladium/norbornene-catalyzed C–H activation . The reaction mechanism, ligand and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation are theoretically elucidated by DFT computation .

Biomass Processing

Acetate-based ionic liquids (AcILs), which include 2-Norbornanethiol, acetate, have been used in the field of biomass processing . They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

Organic Synthesis

AcILs also play a role in organic synthesis . They can function as catalysts and reaction mediums in clean organic synthesis .

Separation Processes

In separation processes, AcILs have shown promising results . Their unique properties make them suitable for this application .

Electrochemistry

AcILs have been used in the field of electrochemistry . For instance, they can be used as electrolytes for zinc batteries, supercapacitors, and electrodeposition .

Energy and Petrochemical Fields

AcILs have found applications in energy and petrochemical fields . Their unique characteristics make them important candidates for a range of applications in these fields .

特性

IUPAC Name |

S-(2-bicyclo[2.2.1]heptanyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEZPHRQPYDGQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2CCC1C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920279 |

Source

|

| Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Norbornanethiol, acetate | |

CAS RN |

24584-23-4, 90611-37-3 |

Source

|

| Record name | 2-Norbornanethiol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)